

Synthesis of Tert-butyl pyridazin-3-ylcarbamate step-by-step protocol

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Compound of Interest

Compound Name: *Tert-butyl pyridazin-3-ylcarbamate*

Cat. No.: *B143095*

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Application Note: Synthesis of Tert-butyl pyridazin-3-ylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.^{[1][2][3][4]} **Tert-butyl pyridazin-3-ylcarbamate** is a key building block in medicinal chemistry, with the pyridazine moiety being a common scaffold in various biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of **Tert-butyl pyridazin-3-ylcarbamate** via the reaction of 3-aminopyridazine with di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

The synthesis involves the N-tert-butoxycarbonylation of 3-aminopyridazine. The lone pair of electrons on the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the desired

carbamate. A base is often employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.[1][5]

Reaction: 3-Aminopyridazine + Di-tert-butyl dicarbonate → **Tert-butyl pyridazin-3-ylcarbamate**

Data Presentation: Reagents and Materials

The following table summarizes the reagents required for the synthesis.

| Reagent/Material | Chemical Formula | Molar Mass (g/mol) | Quantity | Moles (mmol) | Role |
|--|--|--------------------|-----------|--------------|-------------------|
| 3-Aminopyridazine | C ₄ H ₅ N ₃ | 95.10 | 1.00 g | 10.5 | Starting Material |
| Di-tert-butyl dicarbonate (Boc ₂ O) | C ₁₀ H ₁₈ O ₅ | 218.25 | 2.52 g | 11.5 | Protecting Agent |
| Triethylamine (TEA) | C ₆ H ₁₅ N | 101.19 | 1.6 mL | 11.5 | Base |
| Dichloromethane (DCM) | CH ₂ Cl ₂ | 84.93 | 50 mL | - | Solvent |
| Saturated aq. NaHCO ₃ | NaHCO ₃ | 84.01 | 30 mL | - | Quenching/Wash |
| Brine | NaCl | 58.44 | 30 mL | - | Washing Agent |
| Anhydrous MgSO ₄ | MgSO ₄ | 120.37 | As needed | - | Drying Agent |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **Tert-butyl pyridazin-3-ylcarbamate**.

Equipment:

- 100 mL round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)
- Apparatus for column chromatography (optional)

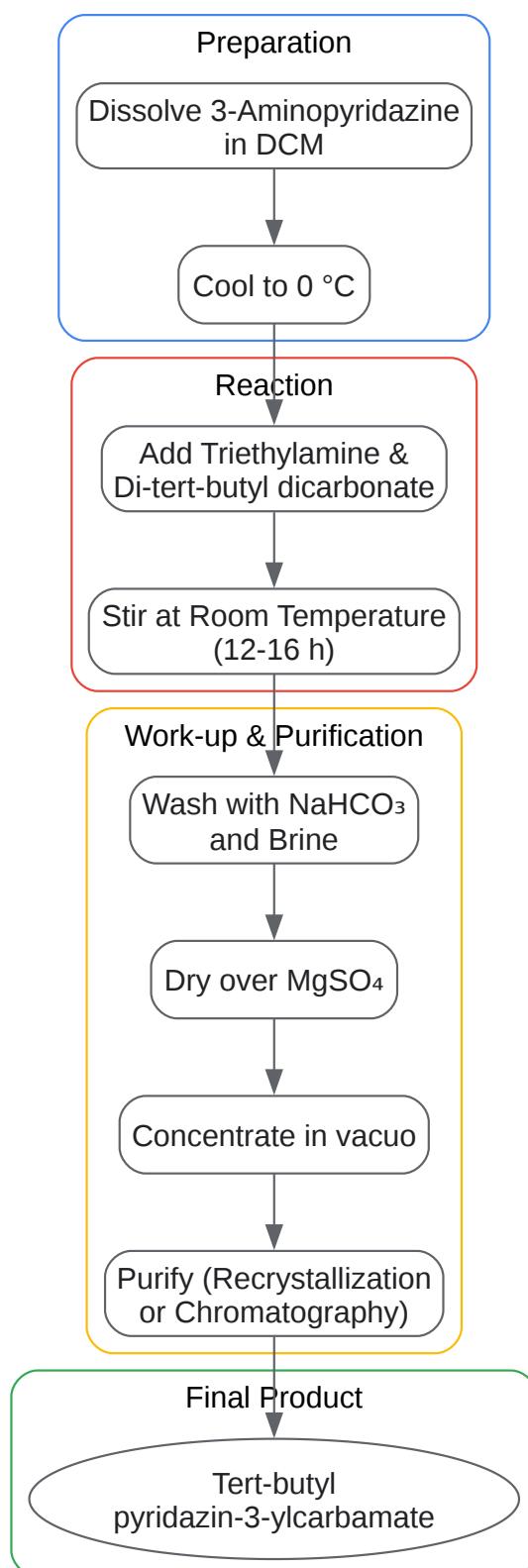
Procedure:

- Reaction Setup:
 - To a 100 mL round-bottom flask, add 3-aminopyridazine (1.00 g, 10.5 mmol).
 - Add 50 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until the solid is completely dissolved.
 - Cool the solution to 0 °C using an ice-water bath.
- Addition of Reagents:
 - To the cooled solution, add triethylamine (1.6 mL, 11.5 mmol) via syringe.
 - Slowly add a solution of di-tert-butyl dicarbonate (2.52 g, 11.5 mmol) in a small amount of DCM to the reaction mixture dropwise over 10-15 minutes. It is common to add the Boc anhydride directly as a solid or liquid if it is melted.[\[6\]](#)
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the reaction mixture at room temperature for 12-16 hours (overnight).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is consumed.
- Work-up:
 - Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
 - Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution and 30 mL of brine.^[7]
 - Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO_4).
 - Filter off the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure **Tert-butyl pyridazin-3-ylcarbamate** as a solid.^[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Tert-butyl pyridazin-3-ylcarbamate**.

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Caption: Workflow for the synthesis of **Tert-butyl pyridazin-3-ylcarbamate**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
- Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

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